Cas no 11091-27-3 (Oxireno[9,10]cyclodeca[1,2-b]furan-4,9(1aH,5H)-dione,5,7-bis(acetyloxy)-8-[(acetyloxy)methyl]-2,3,6,7,10a,10b-hexahydro-1a,5-dimethyl-,(1aR,5R,7S,10aS,10bR)-)
11091-27-3 structure
Product Name:Oxireno[9,10]cyclodeca[1,2-b]furan-4,9(1aH,5H)-dione,5,7-bis(acetyloxy)-8-[(acetyloxy)methyl]-2,3,6,7,10a,10b-hexahydro-1a,5-dimethyl-,(1aR,5R,7S,10aS,10bR)-
CAS-Nr.:11091-27-3
MF:C21H26O10
MW:438.425147533417
CID:186594
PubChem ID:442250
Update Time:2025-04-19
Oxireno[9,10]cyclodeca[1,2-b]furan-4,9(1aH,5H)-dione,5,7-bis(acetyloxy)-8-[(acetyloxy)methyl]-2,3,6,7,10a,10b-hexahydro-1a,5-dimethyl-,(1aR,5R,7S,10aS,10bR)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Oxireno[9,10]cyclodeca[1,2-b]furan-4,9(1aH,5H)-dione,5,7-bis(acetyloxy)-8-[(acetyloxy)methyl]-2,3,6,7,10a,10b-hexahydro-1a,5-dimethyl-,(1aR,5R,7S,10aS,10bR)-
- glaucolide B
- Oxireno[9,10]cyclodeca[1,2-b]furan-4,9(1aH,5H)-dione,5,7-bis(acetyloxy)-8-[(acetyloxy)methyl]-2,3,6,7,10a,10b-hexahydro-1a,5-
- (1aR,5R,7S,10aS,10bR)-8-[(acetyloxy)methyl]-1a,5-dimethyl-4,9-dioxo-1a,2,3,4,5,6,7,9,10a,10b-decahydrooxireno[9,10]cyclodeca[1,2-b]furan-5,7-diyl diacetate
- 8-[(acetyloxy)methyl]-1a,5-dimethyl-4,9-dioxo-1a,2,3,4,5,6,7,9,10a,10b-decahydrooxireno[9,10]cycl
- Oxireno(9,10)cyclodeca(1,2-b)furan-4,9(1aH,5H)-dione, 5,7-bis(acetyloxy)-8-((acetyloxy)methyl)-2,3,6,7,10a,10b-hexahydro-1a,5-dimethyl-, (1aR-(1aR*,5R*,7S*,10aS*,10bR*))-
- (1aR,5R,7S,10aS,10bR)-5,7-Diacetoxy-8-acetoxymethyl-2,3,6,7,10a,10b-hexahydro-1a,5-dimethyloxireno[9,10]cyclodeca[1,2-b]furan-4,9(1aH,5H)-dione
- 8-[(Acetyloxy)methyl]-1a,5-dimethyl-4,9-dioxo-1a,2,3,4,5,6,7,9,10a,10b-decahydrooxireno[9,10]cyclodeca[1,2-b]furan-5,7-diyl diacetate
- C09465
- CHEMBL4278902
- BDBM50466096
- [(1S,2R,4R,8R,10S)-8,10-diacetyloxy-4,8-dimethyl-7,13-dioxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-11-en-12-yl]methyl acetate
- Q27106740
- DTXSID50911894
- 11091-27-3
- CHEBI:5375
- (8,10-Diacetyloxy-4,8-dimethyl-7,13-dioxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-11-en-12-yl)methyl acetate
-
- Inchi: 1S/C21H26O10/c1-10(22)27-9-13-16-14(28-11(2)23)8-21(5,30-12(3)24)15(25)6-7-20(4)18(31-20)17(16)29-19(13)26/h14,17-18H,6-9H2,1-5H3/t14-,17-,18+,20+,21+/m0/s1
- InChI-Schlüssel: JNLNEIIZZQABDP-ZBWGKUOUSA-N
- Lächelt: O1[C@@H]2[C@@H]3C(=C(COC(C)=O)C(=O)O3)[C@H](C[C@](C)(C(CC[C@@]12C)=O)OC(C)=O)OC(C)=O
Berechnete Eigenschaften
- Genaue Masse: 438.15258
- Monoisotopenmasse: 438.15259702g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 10
- Schwere Atomanzahl: 31
- Anzahl drehbarer Bindungen: 7
- Komplexität: 873
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 5
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topologische Polaroberfläche: 135Ų
Experimentelle Eigenschaften
- PSA: 134.8
Oxireno[9,10]cyclodeca[1,2-b]furan-4,9(1aH,5H)-dione,5,7-bis(acetyloxy)-8-[(acetyloxy)methyl]-2,3,6,7,10a,10b-hexahydro-1a,5-dimethyl-,(1aR,5R,7S,10aS,10bR)- Verwandte Literatur
-
Braulio M. Fraga Nat. Prod. Rep. 2001 18 650
-
Braulio M. Fraga Nat. Prod. Rep. 2005 22 465
-
3. Index pages
-
Braulio M. Fraga Nat. Prod. Rep. 1997 14 145
-
B. M. Fraga Nat. Prod. Rep. 1987 4 473
11091-27-3 (Oxireno[9,10]cyclodeca[1,2-b]furan-4,9(1aH,5H)-dione,5,7-bis(acetyloxy)-8-[(acetyloxy)methyl]-2,3,6,7,10a,10b-hexahydro-1a,5-dimethyl-,(1aR,5R,7S,10aS,10bR)-) Verwandte Produkte
- 38647-11-9(Triptonide)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Empfohlene Lieferanten
Shandong Feiyang Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Shanghai Pearlk Chemicals Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge